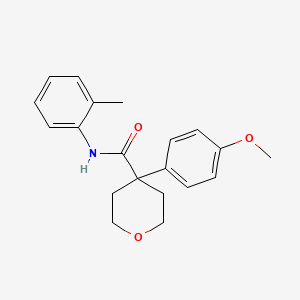![molecular formula C18H16N2O3S B5836741 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as ECF, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative damage. N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to have hepatoprotective effects, protecting the liver from damage caused by toxic substances.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its effectiveness in lab experiments.
Orientations Futures
There are several potential future directions for research on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of focus could be on optimizing its effectiveness as an anti-cancer agent by further studying its mechanism of action and identifying potential synergies with other compounds. Another area of focus could be on exploring its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done on its potential use in protecting against oxidative damage and its hepatoprotective effects.
Méthodes De Synthèse
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with carbon disulfide and chloroform in the presence of sodium hydroxide to form the intermediate compound, 4-ethoxyphenyl isothiocyanate. This intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of triethylamine to produce N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been studied for its potential applications in various areas of scientific research. One area of focus has been its potential use as an anti-cancer agent. Studies have shown that N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-14-9-7-13(8-10-14)19-18(24)20-17(21)16-11-12-5-3-4-6-15(12)23-16/h3-11H,2H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYBOQBWBFRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

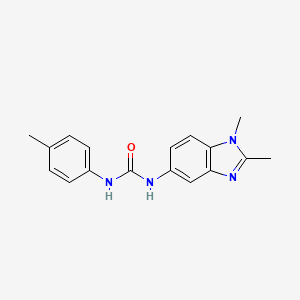

![2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzamide](/img/structure/B5836682.png)
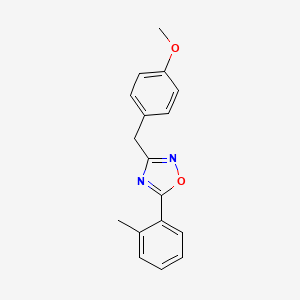
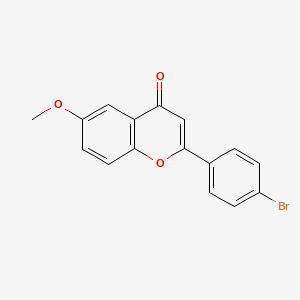
![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836720.png)
![N-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5836722.png)
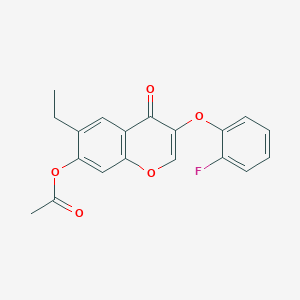
![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)
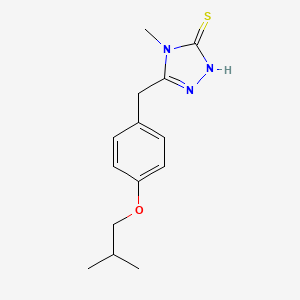
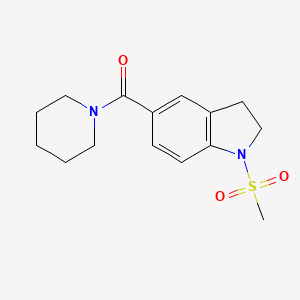
![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)
